molecular formula C19H18N4O2S B11041858 6-Amino-5-(butylsulfanyl)-2-cyano-4-(4-methoxybenzoyl)-3-pyridyl cyanide

6-Amino-5-(butylsulfanyl)-2-cyano-4-(4-methoxybenzoyl)-3-pyridyl cyanide

Cat. No.: B11041858
M. Wt: 366.4 g/mol
InChI Key: ZMYAAIBWSVFVDH-UHFFFAOYSA-N
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Description

6-Amino-5-(butylsulfanyl)-2-cyano-4-(4-methoxybenzoyl)-3-pyridyl cyanide is a complex organic compound with a unique structure that includes amino, cyano, and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(butylsulfanyl)-2-cyano-4-(4-methoxybenzoyl)-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoyl chloride with 3-cyano-4-(butylsulfanyl)pyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(butylsulfanyl)-2-cyano-4-(4-methoxybenzoyl)-3-pyridyl cyanide undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

6-Amino-5-(butylsulfanyl)-2-cyano-4-(4-methoxybenzoyl)-3-pyridyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-(butylsulfanyl)-2-cyano-4-(4-methoxybenzoyl)-3-pyridyl cyanide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-(butylsulfanyl)-2-cyano-4-(4-methoxybenzoyl)-3-pyridyl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

6-amino-5-butylsulfanyl-4-(4-methoxybenzoyl)pyridine-2,3-dicarbonitrile

InChI

InChI=1S/C19H18N4O2S/c1-3-4-9-26-18-16(14(10-20)15(11-21)23-19(18)22)17(24)12-5-7-13(25-2)8-6-12/h5-8H,3-4,9H2,1-2H3,(H2,22,23)

InChI Key

ZMYAAIBWSVFVDH-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C(=C(N=C1N)C#N)C#N)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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